N-甲苯磺酰基-5-溴-4,7-二氮杂吲哚

概述

描述

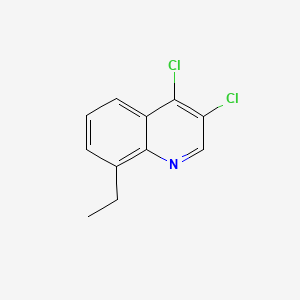

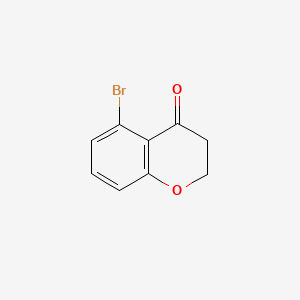

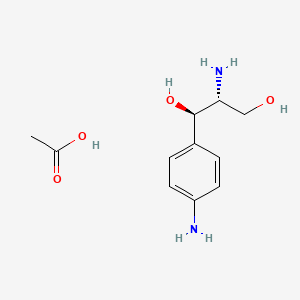

N-Tosyl-5-bromo-4,7-diazaindole is a chemical compound with the molecular formula C13H10BrN3O2S . It is an intermediate of upadacitinib, also known as upadacitinib intermediate, or upadacitinib impurity 2 .

Synthesis Analysis

The synthesis of N-Tosyl-5-bromo-4,7-diazaindole involves a one-step reaction route . The reaction mixture is slowly poured into ice water and added 2.5 N NaOH in water. The sediment is filtered to collect and stirred 3 times with cold water. Finally, the collected products are filtered and dried to a constant weight in a vacuum oven at about 55 °C to obtain N-Tosyl-5-bromo-4,7-diazaindole .Molecular Structure Analysis

The molecular structure of N-Tosyl-5-bromo-4,7-diazaindole is represented by the molecular formula C13H10BrN3O2S .Chemical Reactions Analysis

N-Tosyl-5-bromo-4,7-diazaindole is an intermediate in the synthesis of upadacitinib . The reaction involves the addition of 2.5 N NaOH in water to the reaction mixture .Physical And Chemical Properties Analysis

N-Tosyl-5-bromo-4,7-diazaindole has a density of 1.7±0.1 g/cm3 and a boiling point of 499.6±55.0 °C at 760 mmHg . It also has a molar refractivity of 82.0±0.5 cm3, a polar surface area of 73 Å2, and a molar volume of 208.6±7.0 cm3 .科学研究应用

Intermediate in Pharmaceutical Synthesis

This compound is known to be an intermediate in the synthesis of Upadacitinib . Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1) and is used for the treatment of immune system diseases such as psoriatic arthritis, rheumatoid arthritis, and Crohn’s disease .

Research in Immune System Diseases

Given its role in the synthesis of Upadacitinib, this compound could be used in research related to immune system diseases. This could include studying the mechanisms of these diseases or testing new treatments .

Development of JAK Inhibitors

As a part of Upadacitinib, which is a JAK inhibitor, this compound could be used in the development of other JAK inhibitors. These inhibitors are a class of drugs that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway .

作用机制

- Role : Upadacitinib selectively inhibits JAK1, which plays a crucial role in immune system regulation. By modulating JAK1 activity, upadacitinib impacts immune responses and inflammatory pathways .

- Resulting Changes : Inhibition of JAK1 leads to downstream effects, including modulation of cytokine signaling pathways. This can suppress inflammation and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

安全和危害

N-Tosyl-5-bromo-4,7-diazaindole can cause skin irritation, severe eye irritation, and possibly respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKBENCNNDLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680926 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | |

CAS RN |

1201186-54-0 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)